N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide
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Description
N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H28N2O3 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.20999276 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
Research in synthetic chemistry has led to the development of efficient synthetic routes for compounds structurally related to N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide. These studies are crucial for the exploration of new medicinal agents and materials with unique properties. For instance, the work by Zhou et al. (2021) demonstrates a high-yield synthetic method for a compound with a cyclopropane-1-carboxamide core, highlighting the importance of such structures in drug development and organic synthesis (Zhou et al., 2021).
Biological Activities and Potential Therapeutic Applications
The investigation of the biological activities of compounds featuring a cyclopropanecarboxamide moiety has been a focal point for researchers aiming to discover new therapeutic agents. For example, studies on compounds with similar structures have explored their potential as antibacterial, anticancer, and antifungal agents, indicating a broad spectrum of possible therapeutic applications. Notably, compounds synthesized by Hadiyal et al. (2020) were evaluated for their anticancer activity against various human cancer cell lines, showcasing the potential of such compounds in oncology research (Hadiyal et al., 2020).
Antimicrobial and Antifungal Properties
The search for new antimicrobial and antifungal agents has led to the synthesis and evaluation of cyclopropanecarboxamide derivatives. These studies aim to address the growing concern of drug-resistant pathogens. Research by Wu et al. (2012) on N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives demonstrated moderate antifungal activities, highlighting the potential of cyclopropanecarboxamide derivatives in combating fungal infections (Wu et al., 2012).
Properties
IUPAC Name |
N-[(3S,4R)-4-(4-methylphenyl)-1-(oxane-4-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-14-2-4-15(5-3-14)18-12-23(21(25)17-8-10-26-11-9-17)13-19(18)22-20(24)16-6-7-16/h2-5,16-19H,6-13H2,1H3,(H,22,24)/t18-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKWELHTGYPSRA-RBUKOAKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C3CC3)C(=O)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C3CC3)C(=O)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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